![molecular formula C10H10ClF3N2O B1453688 4-[6-氯-4-(三氟甲基)吡啶-2-基]吗啉 CAS No. 1053659-40-7](/img/structure/B1453688.png)
4-[6-氯-4-(三氟甲基)吡啶-2-基]吗啉
描述
4-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]morpholine is a useful research compound. Its molecular formula is C10H10ClF3N2O and its molecular weight is 266.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]morpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]morpholine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
吗啉衍生物的化学和药理学意义
吗啉衍生物,包括具有4-[6-氯-4-(三氟甲基)吡啶-2-基]结构的衍生物,因其广泛的药理学特性而备受关注。由于这些化合物存在于为各种活性开发的众多有机化合物中,因此它们已被探索用于各种药理活性。吗啉衍生物的探索已在最近的综述中总结,表明它们在生化研究和潜在治疗应用中的重要性。此类研究突出了该化学物质在设计和合成具有有效药效团活性的新化合物中的作用 (Asif & Imran,2019)。
污染物的协同光催化降解
该化合物与水中芳香族和脂环族污染物的协同光催化降解有关,表明其潜在的环境应用。研究已经调查了此类降解过程的中间产物,包括吗啉,以了解协同光催化途径的机理和效率。这些知识对于开发改善水质和减轻污染影响的处理方法至关重要 (Pichat,1997)。
神经毒性评估
研究还集中在评估与有机磷杀虫剂相关的化合物的毒性潜力,包括毒死蜱,其与本例中的化学物质具有结构相似性。此类研究对于了解接触这些化合物的不良神经后果至关重要,有助于调节和安全使用杀虫剂 (Richardson,1995)。
抗结核活性
此外,合成和评估衍生物的抗结核活性代表了另一个重要的应用领域。包括本例中的一种在内的某些结构的修饰已被探索其对结核分枝杆菌的功效,展示了这些化合物在开发结核病新治疗剂中的作用 (Asif,2014)。
生化分析
Biochemical Properties
4-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]morpholine plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with leucine-rich repeat kinase 2 (LRRK2), an enzyme associated with Parkinson’s disease . The nature of this interaction involves the inhibition of LRRK2 activity, which is significant for understanding the compound’s potential therapeutic effects. Additionally, 4-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]morpholine has been studied for its binding affinity to various other proteins, which may influence its biochemical properties and applications .
Cellular Effects
The effects of 4-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]morpholine on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the signaling pathways involved in neurodegenerative diseases, thereby altering gene expression patterns and metabolic activities within the cells . These cellular effects highlight the compound’s potential in therapeutic interventions for diseases like Parkinson’s.
Molecular Mechanism
At the molecular level, 4-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]morpholine exerts its effects through specific binding interactions with biomolecules. The compound inhibits the activity of LRRK2 by binding to its active site, thereby preventing the enzyme from catalyzing its substrate . This inhibition leads to downstream effects on cellular signaling and gene expression. Additionally, the compound may interact with other enzymes and proteins, either inhibiting or activating their functions, which contributes to its overall biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]morpholine have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but may degrade over extended periods, leading to changes in its biochemical activity . Long-term in vitro and in vivo studies are essential to fully understand the temporal effects of this compound on cellular processes.
Dosage Effects in Animal Models
The effects of 4-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]morpholine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects may be observed, including potential damage to cellular structures and disruption of metabolic processes . Understanding the dosage thresholds is crucial for developing safe and effective therapeutic applications of this compound.
Metabolic Pathways
4-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]morpholine is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound may affect metabolic flux and alter metabolite levels within cells, thereby impacting overall cellular function . Detailed studies on the metabolic pathways of this compound are necessary to elucidate its role in cellular metabolism and potential therapeutic applications.
Transport and Distribution
The transport and distribution of 4-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]morpholine within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms is essential for optimizing the delivery and efficacy of this compound in therapeutic settings.
Subcellular Localization
The subcellular localization of 4-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]morpholine is a critical factor that affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns influence the compound’s interactions with biomolecules and its overall biochemical activity.
属性
IUPAC Name |
4-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClF3N2O/c11-8-5-7(10(12,13)14)6-9(15-8)16-1-3-17-4-2-16/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTQNSIJQBWBVQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=CC(=C2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701210869 | |
| Record name | 4-[6-Chloro-4-(trifluoromethyl)-2-pyridinyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701210869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1053659-40-7 | |
| Record name | 4-[6-Chloro-4-(trifluoromethyl)-2-pyridinyl]morpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1053659-40-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[6-Chloro-4-(trifluoromethyl)-2-pyridinyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701210869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


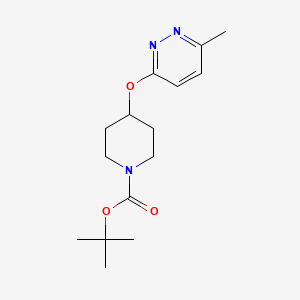

![1-[5-Chloro-2-(difluoromethoxy)phenyl]ethan-1-one](/img/structure/B1453607.png)
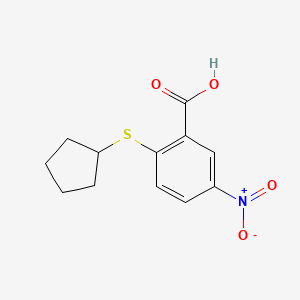
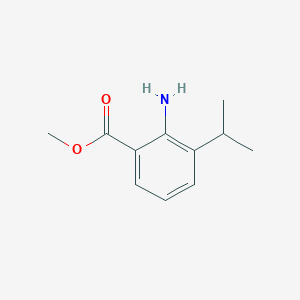
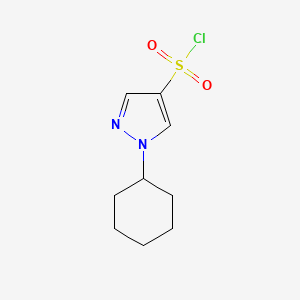
![3-{[(4-Methoxypyrimidin-2-yl)amino]methyl}benzoic acid](/img/structure/B1453614.png)
![6-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]pyridine-3-carbonitrile](/img/structure/B1453615.png)
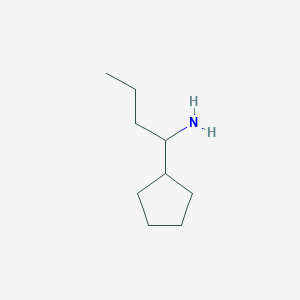
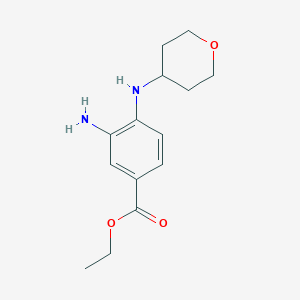
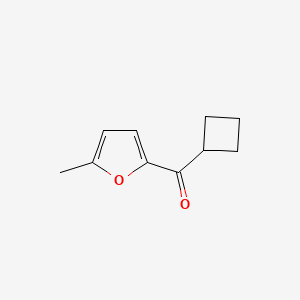
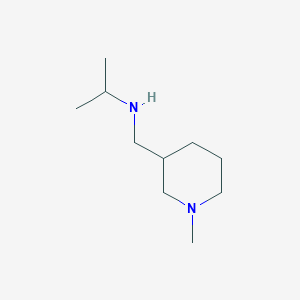
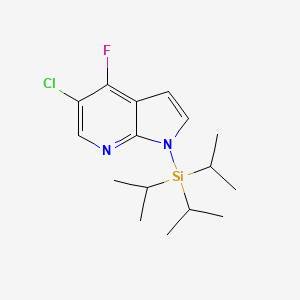
![2-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-2-yl)ethan-1-ol](/img/structure/B1453628.png)
